N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyethyl group, a methyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 3-methyl-4-nitrobenzoic acid with 2-aminoethanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-methyl-4-nitrobenzaldehyde or 3-methyl-4-nitrobenzoic acid.
Reduction: Formation of N-(2-hydroxyethyl)-3-methyl-4-aminobenzamide.
Substitution: Formation of halogenated derivatives such as N-(2-hydroxyethyl)-3-methyl-4-chlorobenzamide.
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can be used as a probe to investigate enzyme-substrate interactions and receptor-ligand binding.
Medicine: this compound has potential applications in the development of new drugs. Its structural features make it a candidate for the design of inhibitors targeting specific enzymes or receptors involved in various diseases.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The nitro group can participate in redox reactions, affecting the redox state of cellular components and influencing cellular signaling pathways.
Comparison with Similar Compounds
N-(2-hydroxyethyl)-ethylenediamine: Used as a precursor in the synthesis of ionic liquids and as a ligand in coordination chemistry.
Methyldiethanolamine: Used as a sweetening agent in gas treatment processes and as a base note in perfumes.
Uniqueness: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a hydroxyethyl group and a nitro group on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7-6-8(10(14)11-4-5-13)2-3-9(7)12(15)16/h2-3,6,13H,4-5H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGDSOBTOQTAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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